4-(3-Oxo-3-pyrrolidin-1-ylpropyl)-1,4-benzoxazin-3-one
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Overview
Description
4-(3-Oxo-3-pyrrolidin-1-ylpropyl)-1,4-benzoxazin-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoxazinone core, which is known for its diverse biological activities, and a pyrrolidinylpropyl side chain, which can influence its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-3-pyrrolidin-1-ylpropyl)-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Pyrrolidinylpropyl Side Chain: This step involves the alkylation of the benzoxazinone core with a pyrrolidinylpropyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxo-3-pyrrolidin-1-ylpropyl)-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone core or the pyrrolidinylpropyl side chain using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-Oxo-3-pyrrolidin-1-ylpropyl)-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-3-pyrrolidin-1-ylpropyl)-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The benzoxazinone core can interact with enzymes and receptors, modulating their activity. The pyrrolidinylpropyl side chain can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Oxo-3-pyrrolidin-1-ylpropyl)phenylamine
- 3-(3-oxo-3-pyrrolidin-1-ylpropyl)-3,4-dihydro-1H-quinolin-2-one
- 2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate
Uniqueness
4-(3-Oxo-3-pyrrolidin-1-ylpropyl)-1,4-benzoxazin-3-one is unique due to its benzoxazinone core, which imparts distinct biological activities and chemical reactivity. The presence of the pyrrolidinylpropyl side chain further enhances its properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14(16-8-3-4-9-16)7-10-17-12-5-1-2-6-13(12)20-11-15(17)19/h1-2,5-6H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCYVJPRLCLXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C(=O)COC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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